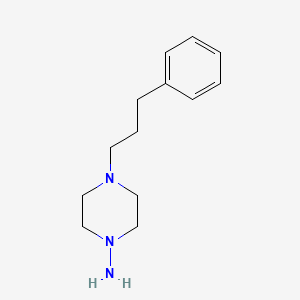

4-(3-Phenylpropyl)piperazin-1-amine

Description

Properties

IUPAC Name |

4-(3-phenylpropyl)piperazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c14-16-11-9-15(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVERLBHQOLCLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 3 Phenylpropyl Piperazin 1 Amine and Its Derivatives

Established Synthetic Routes for Core Structure Elaboration

The construction of the 4-(3-phenylpropyl)piperazin-1-amine scaffold relies on robust and versatile synthetic strategies that allow for the systematic assembly of the piperazine (B1678402) core and the installation of the phenylpropyl side chain.

Multi-Step Synthesis Strategies

The synthesis of the 4-(3-phenylpropyl)piperazine core is typically achieved through multi-step sequences. One common approach involves the initial formation of a substituted piperazine ring, followed by the attachment of the desired side chains.

A representative synthesis involves the reaction of a pre-formed piperazine with an appropriate electrophile. For instance, a related structure, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride, is synthesized in a three-step process. google.com This process begins with the reaction of diethanolamine (B148213) with thionyl chloride to form di(2-chloroethyl)amine hydrochloride. This intermediate is then reacted with 3-chloroaniline (B41212) to construct the 1-(3-chlorophenyl)piperazine (B195711) core. google.com The final step involves the alkylation of the piperazine nitrogen with a three-carbon electrophile, such as 1-bromo-3-chloropropane, to yield the desired product. google.com This general strategy highlights a modular approach where different anilines and alkylating agents can be used to generate a variety of analogues.

Another documented multi-step synthesis, while starting from 1-phenylpiperazine (B188723), demonstrates the construction of the N-propylamine moiety. prepchem.comprepchem.com This method begins with the alkylation of 1-phenylpiperazine with N-(3-bromopropyl)phthalimide in the presence of potassium carbonate to yield N-[3-(4-phenyl-1-piperazinyl)propyl]phthalimide. prepchem.com Subsequent deprotection of the phthalimide (B116566) group using hydrazine (B178648) hydrate (B1144303) affords the primary amine, 3-(4-phenyl-1-piperazinyl)propylamine. prepchem.com This sequence showcases the use of protecting groups to install a primary amine on the propyl side chain.

Table 1: Exemplary Multi-Step Synthesis of a Phenylpiperazinylpropylamine Derivative

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 1-Phenylpiperazine, N-(3-Bromopropyl)phthalimide | Potassium Carbonate, Acetone, Reflux | N-[3-(4-Phenyl-1-piperazinyl)propyl]phthalimide | prepchem.com |

Nucleophilic Substitution and Coupling Reactions

Nucleophilic substitution is a cornerstone reaction in the synthesis and derivatization of the this compound framework. The secondary amine of the piperazine ring acts as a potent nucleophile, readily reacting with alkyl halides to form N-C bonds. youtube.com The synthesis of the 3-phenylpropyl side chain is often accomplished by reacting a suitable piperazine precursor with a 3-phenylpropyl halide or a related electrophile. The reaction of amines with alkyl halides can sometimes be difficult to control, potentially leading to over-alkylation, but it remains a fundamental transformation. youtube.com

In a broader context, the formation of N-arylpiperazines often utilizes modern coupling reactions. nih.gov While direct arylation of the this compound is less common for this specific scaffold's primary synthesis, methods like the Buchwald-Hartwig and Ullmann-Goldberg reactions are pivotal for creating the initial N-arylpiperazine precursors. nih.gov Aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings is another key strategy. nih.govnih.gov For example, piperazine can act as an efficient nucleophile, displacing a fluoride (B91410) ion from a highly activated pentafluoropyridine (B1199360) ring, preferentially at the 4-position. researchgate.net

Reductive amination is another important method for forming N-alkyl bonds, providing an alternative to direct alkylation with alkyl halides. nih.gov This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing side reactions, such as the multiple substitutions that can occur when using amines as nucleophiles. youtube.com Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and catalyst.

In nucleophilic substitution reactions for N-alkylation, the choice of base and solvent is crucial. For example, in the synthesis of N-[3-(4-phenyl-1-piperazinyl)propyl]phthalimide, potassium carbonate is used as a base in acetone. prepchem.com In other cases, an excess of the reacting amine can serve as both the nucleophile and the base. nih.gov The development of palladium-catalyzed methodologies has provided efficient routes to arylpiperazines under aerobic conditions, with the choice of ligand and catalyst being paramount for achieving high yields. organic-chemistry.org

For complex syntheses, such as multi-component reactions, extensive optimization is often required. The development of four-component reactions for synthesizing polysubstituted piperidines, for instance, circumvents the need to pre-form certain intermediates, streamlining the synthetic process. nih.gov Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is also essential. In the synthesis of a complex piperazine-containing drug, careful control of the conditions for the addition of a substituted piperazine was necessary to achieve a 90% yield and avoid the formation of racemic by-products. nih.gov

Derivatization Approaches for Structure-Activity Relationship Studies

The derivatization of the this compound scaffold is a key strategy for investigating structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can probe the chemical features that are essential for its biological interactions.

Substitutions on the Phenylpropyl Moiety

Modifications to the 3-phenylpropyl side chain have been a focus of SAR studies for related compounds like GBR 12909 and GBR 12935, which share the 4-(3-phenylpropyl)piperazine core. ebi.ac.uk Introducing various substituents at the C2 and C3 positions of the phenylpropyl chain allows for a detailed exploration of how stereochemistry, steric bulk, and electronic properties influence activity. ebi.ac.uk

The introduction of halogen atoms and alkyl groups onto the phenylpropyl side chain has been explored to understand their impact on biological target affinity. ebi.ac.uk In a study on derivatives of GBR 12909 and GBR 12935, novel analogues with substituents such as fluoro (halogenation) and methyl (alkylation) groups at the C2 and C3 positions of the phenylpropyl chain were synthesized and evaluated. ebi.ac.uk

These studies revealed that such substitutions can have a significant impact. For instance, in the C2 series of these GBR analogues, a 2-fluoro-substituted compound showed high binding affinity for the dopamine (B1211576) transporter (DAT). ebi.ac.uk This highlights how the introduction of a small, electronegative halogen atom can modulate the pharmacological profile of the molecule. The synthesis of these halogenated and alkylated derivatives provides crucial tools for mapping the steric and electronic requirements of their biological targets. ebi.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride |

| Diethanolamine |

| Thionyl chloride |

| Di(2-chloroethyl)amine hydrochloride |

| 3-Chloroaniline |

| 1-Bromo-3-chloropropane |

| 1-Phenylpiperazine |

| N-(3-Bromopropyl)phthalimide |

| Potassium carbonate |

| N-[3-(4-phenyl-1-piperazinyl)propyl]phthalimide |

| Hydrazine hydrate |

| 3-(4-Phenyl-1-piperazinyl)propylamine |

| Pentafluoropyridine |

| GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) |

Introduction of Hydroxyl and Methoxyl Groups

The introduction of hydroxyl and methoxyl groups onto the 3-phenylpropyl side chain of 4-(3-phenylpropyl)piperazine derivatives has been a key strategy for modifying the compound's properties. Research has demonstrated the synthesis of such analogs, particularly on related structures like GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine). acs.orgebi.ac.uknih.gov

For instance, 3-hydroxy-3-phenylpropyl analogs can be synthesized from the corresponding 3-oxo derivatives via reduction. acs.org A more detailed synthetic approach involves the preparation of optically pure 2-methoxy-3-phenylpropyl analogs. This is achieved by starting with either L- or D-3-phenyllactic acid, which allows for stereochemical control. The hydroxyl group of the phenyllactic acid is selectively methylated using a strong base like sodium hydride in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The resulting 2-methoxy-3-phenylpropanoic acid is then coupled with the desired piperazine derivative. Subsequent reduction of the amide bond, typically with a reducing agent like alane, yields the final 2-methoxy-3-phenylpropyl piperazine derivative. acs.orgnih.gov

A summary of the key transformations is presented in the table below:

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Oxo-3-phenylpropyl piperazine derivative | Reduction (e.g., NaBH4) | 3-Hydroxy-3-phenylpropyl piperazine derivative | acs.org |

| L- or D-3-Phenyllactic acid | 1. NaH, THF; 2. Coupling with piperazine derivative; 3. Alane reduction | (S)- or (R)-2-Methoxy-3-phenylpropyl piperazine derivative | acs.orgnih.gov |

Stereochemical Control in Alkyl Chain Modifications

Stereochemistry plays a pivotal role in the biological activity of piperazine derivatives. Consequently, synthetic methods that allow for precise control over the stereocenters in the alkyl chain are of significant interest.

As mentioned previously, the use of chiral starting materials such as L- and D-3-phenyllactic acids is a common and effective strategy to introduce stereospecific methoxy (B1213986) groups at the C2 position of the phenylpropyl chain. acs.org This approach ensures the formation of enantiomerically pure products.

Another powerful method for establishing stereochemistry is the nitro-Mannich reaction (or aza-Henry reaction). This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine with the potential to create two new stereocenters. The diastereoselectivity of this reaction can be controlled, and the resulting β-nitroamine can be further elaborated to introduce desired functionalities with defined stereochemistry. For example, a diastereoselective nitro-Mannich reaction has been employed as the key step in the synthesis of a complex piperazinone, demonstrating its utility in controlling the relative stereochemistry of substituents on a piperazine-containing ring system. beilstein-journals.org

Reductive amination is another versatile method where stereocontrol can be exerted, often through the use of chiral catalysts or auxiliaries, to produce specific stereoisomers of N-alkylated piperazines. mdpi.com

Modifications to the Piperazine Nitrogen Atoms

Amine and Carbamate Functionalization

The nitrogen atoms of the piperazine ring are common sites for modification to introduce diverse functional groups, including amines and carbamates. These modifications can significantly impact the pharmacological profile of the resulting compounds.

Carbamate derivatives are frequently synthesized to explore their potential as therapeutic agents. For example, a series of carbamic acid 1-phenyl-3-(4-phenyl-piperazin-1-yl)-propyl ester derivatives has been synthesized and evaluated for analgesic activity. nih.gov A specific example is the synthesis of N-phenyl-S-{3-[4-(3-phenylpropyl)piperazin-1-yl]propyl}thiocarbamate dihydrochloride (B599025) monohydrate. This compound was prepared by reacting 3-[4-(3-phenylpropyl)piperazin-1-yl]propanethiol dihydrochloride with phenyl isocyanate in the presence of triethylamine. prepchem.com General synthetic strategies for forming carbamates on the piperazine nitrogen also include the reaction of a piperazine derivative with a suitable chloroformate or isocyanate. researchgate.net

The introduction of an amino group at the N1 position of the piperazine ring, to form a hydrazinylpiperazine, provides a handle for further derivatization.

| Piperazine Derivative | Reagent | Functional Group Introduced | Reference |

| 3-[4-(3-Phenylpropyl)piperazin-1-yl]propanethiol | Phenyl isocyanate | Thiocarbamate | prepchem.com |

| 1-Phenyl-3-(4-phenyl-piperazin-1-yl)-propan-1-ol | Various isocyanates | Carbamate | nih.gov |

| 2-Furoyl-1-piperazine | Various chloroformates/isocyanates | Carbamate | researchgate.net |

Ether Linkage Derivatization

The introduction of ether linkages to the piperazine scaffold can be achieved through various synthetic routes. One such example is the synthesis of 1-(3-phenylpropyl)-4-(pyridinylmethoxy)- acs.orgnih.govprepchem.comtriazolo[4,3-a]quinoxalines. In this multi-step synthesis, a key intermediate, 4-chloro-1-(3-phenylpropyl)- acs.orgnih.govprepchem.comtriazolo[4,3-a]quinoxaline, is reacted with a pyridylmethanol in the presence of a base to form the desired ether linkage. researchgate.net This demonstrates a nucleophilic substitution approach to ether formation on a complex heterocyclic system attached to the piperazine core.

Bioisosteric Replacements and Heteroaromatic Analog Design

Bioisosteric replacement of the phenyl ring is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Replacement of Phenyl Ring with Heteroaromatic Systems (e.g., Thiophene (B33073), Furan, Pyridine (B92270), Indole)

The replacement of the phenyl group in the 3-phenylpropyl moiety with various heteroaromatic rings can lead to compounds with altered biological activity and physicochemical properties.

Thiophene: Thiophene is a common bioisostere for the phenyl ring. The synthesis of thiophene analogs can be achieved by starting with a thienyl-containing building block. For instance, 1-methyl-3-(2-thienyl)piperazine can serve as a key intermediate. nih.gov General synthetic methods for thiophenes, such as the Paal-Knorr thiophene synthesis from a 1,4-dicarbonyl compound and a sulfur source, or the Fiesselmann thiophene synthesis, can be adapted to create the necessary precursors. derpharmachemica.com More recent methods involve the cyclization of functionalized alkynes. mdpi.com

Furan: Furan can also act as a phenyl ring bioisostere. The synthesis of furan-containing analogs can be approached by utilizing furan-based starting materials. For example, furan-2,3-diones have been used as precursors in the synthesis of more complex heterocyclic systems. nih.gov

Pyridine: The introduction of a pyridine ring can significantly alter the properties of the molecule due to the basic nitrogen atom. The synthesis of pyridinylpiperazine derivatives can be accomplished through nucleophilic aromatic substitution, where a piperazine derivative displaces a leaving group, such as a halogen, from a nitropyridine. nih.gov For example, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine yields a pyridinylpiperazine intermediate that can be further functionalized. nih.gov

Indole: Indole is another important heteroaromatic system used in bioisosteric replacement. The synthesis of indole-containing analogs can be achieved through various methods. One approach involves the multicomponent reaction of an indole, an aldehyde, and an amine to form gramine (B1672134) derivatives. erciyes.edu.tr Another method is the functionalization of indoles with 1,3,5-triazinanes, which can lead to C-3 amino-methylated indoles. nih.gov The synthesis of more complex azepino[3,4-b]indoles has also been reported through a one-step, four-component reaction. rsc.org

A summary of representative heteroaromatic replacements is provided below:

| Heteroaromatic Ring | Representative Synthetic Strategy | Reference |

| Thiophene | Cyclization of a 1,4-dicarbonyl precursor with a sulfur source. | derpharmachemica.com |

| Furan | Utilization of furan-2,3-dione precursors. | nih.gov |

| Pyridine | Nucleophilic aromatic substitution on a halopyridine with a piperazine. | nih.gov |

| Indole | Multicomponent reaction of indole, aldehyde, and an amine. | erciyes.edu.tr |

Fused-Ring System Integration

The chemical structure of this compound, featuring a reactive primary amino group on the piperazine ring, presents a unique starting point for the synthesis of fused heterocyclic systems. These reactions typically involve the formation of a new ring that shares one or more atoms with the parent piperazine ring.

One common strategy involves the cyclocondensation of the N-amino group with bifunctional reagents. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazole (B372694) or pyridazine (B1198779) rings. Another approach is the intramolecular cyclization of a suitably functionalized derivative.

Research into related N-amino heterocyclic compounds has demonstrated various methods for creating fused systems. For instance, the synthesis of tricyclic 1,2,3,4-tetrazine (B1252208) ring systems has been achieved through a multi-step process starting from a di-N-amino compound, followed by an oxidation step to form the fused, azo-coupled ring. documentsdelivered.comnih.gov Similarly, 1,2,4-triazolo[1,5-a] nih.govcymitquimica.comnih.govtriazin-5-ones have been synthesized through intramolecular ring closure of N-carbethoxy-N'-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea, followed by further chemical transformations. nih.gov

The synthesis of oxazine-piperazine derivatives has been accomplished by reacting piperazine triphenols with formaldehyde (B43269) in the presence of a gallium nitrate (B79036) catalyst, demonstrating a method for fusing an oxazine (B8389632) ring onto a piperazine-containing structure. doi.org These established methodologies for creating fused rings from piperazine or other N-amino heterocyclic precursors provide a roadmap for potential transformations of this compound. The key step is the initial reaction at the N-amino group to build a chain that can subsequently cyclize to form a new, fused ring.

Advanced Synthetic Techniques in Analog Preparation

The preparation of analogs based on the this compound scaffold often employs modern, highly efficient synthetic methods to generate libraries of compounds for research and drug discovery.

Click Chemistry Applications for Triazole Ring Formation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating 1,2,3-triazole-containing analogs. nih.gov This reaction is known for its high efficiency, selectivity, and biocompatibility. nih.gov The formation of the triazole ring provides a rigid, stable linker that can engage in hydrogen bonding and dipole interactions, making it a valuable component in medicinal chemistry. nih.gov

To apply this to this compound, one of the reactants must be an azide (B81097) and the other an alkyne. Two primary strategies can be envisioned:

Modification of the N-amino group: The primary amine on the piperazine ring can be converted into an azide group (e.g., via diazotization followed by substitution with sodium azide). This azide-functionalized piperazine derivative can then be reacted with a variety of terminal alkynes to generate a library of 1,4-disubstituted 1,2,3-triazoles attached to the piperazine nitrogen.

Alkynylation of a derivative: An alkyne-containing moiety can be attached to a derivative of the core molecule. For instance, if the starting material was a phenylpiperazine derivative, an alkyne group could be introduced on the phenyl ring. This alkyne-functionalized molecule could then react with various organic azides.

Research has demonstrated the successful synthesis of triazole-piperazine compounds using miniaturized click chemistry for direct screening purposes. nih.gov In these studies, various azide substituents were reacted with an alkynyl-piperazine fragment in the presence of a copper(I) catalyst to produce a library of triazole-piperazine inhibitors. nih.gov

Table 1: Example of Triazole Synthesis via CuAAC Reaction This table illustrates the general components and conditions for a CuAAC reaction, which can be adapted for derivatives of this compound.

| Component | Role | Example |

| Alkyne Fragment | Reactant | Phenylacetylene |

| Azide Fragment | Reactant | Benzyl Azide |

| Catalyst | Promotes Cycloaddition | Copper(I) source (e.g., CuSO₄·5H₂O with a reducing agent) |

| Reducing Agent | Generates active Cu(I) in situ | Sodium Ascorbate |

| Solvent | Reaction Medium | DMSO/Water |

| Product | Result of Reaction | 1-Benzyl-4-phenyl-1,2,3-triazole |

This general reaction demonstrates the coupling of an alkyne and an azide to form a triazole ring, a cornerstone of click chemistry. youtube.com

Industrial Scale Synthetic Considerations for Research Intermediates

The transition from laboratory-scale synthesis to the industrial-scale production of research intermediates like this compound or its close analogs requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and purity.

Key considerations include:

Starting Material Sourcing: The availability and cost of the initial building blocks, such as 1-piperazinamine and a suitable 3-phenylpropyl halide or equivalent, are critical factors.

Reaction Optimization: The choice of solvents, reagents, and catalysts must be re-evaluated for large-scale work. For instance, a reaction might be run without a solvent or in a more environmentally friendly solvent. For piperazine synthesis, building the ring can be achieved by reacting a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) in a high-boiling solvent, a method noted for its high yield and operational simplicity. nih.govmdpi.com

Catalyst Selection and Loading: In catalytic steps, such as a potential debenzylation to form a secondary amine, catalyst selection (e.g., Palladium on Carbon) and loading are optimized to minimize cost while maintaining high conversion rates. researchgate.net

Purification Methods: Chromatography, which is common in the lab, is often not feasible for large quantities. Crystallization, distillation, and extraction are preferred methods for purifying intermediates and final products on an industrial scale. researchgate.net

Process Safety: A thorough safety assessment is required. For example, reactions involving highly reactive or toxic reagents like hydrogen cyanide (used in some Strecker-type syntheses of related piperidines) must be conducted under strictly controlled conditions. researchgate.net

Waste Management: The environmental impact of the synthesis is a major concern. The process should be designed to minimize waste streams and use recyclable materials where possible.

An optimized synthesis for a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights these principles. The process started from 1-benzylpiperidin-4-one and involved an optimized Strecker-type condensation, selective hydrolysis, and catalytic N-debenzylation, with each step refined for scalability and efficiency. researchgate.net

Mechanistic Investigations of Biological Activities of 4 3 Phenylpropyl Piperazin 1 Amine Derivatives

Molecular Target Engagement and Affinity Studies

Monoamine Transporters

Derivatives of 4-(3-phenylpropyl)piperazin-1-amine have demonstrated significant interactions with monoamine transporters, which are crucial for regulating the levels of key neurotransmitters in the brain.

A substantial body of research has focused on the interaction of this compound derivatives with the dopamine (B1211576) transporter (DAT). These compounds, particularly analogs of GBR 12935 and GBR 12909, have been identified as potent DAT ligands. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that specific structural features are critical for high affinity and selectivity for DAT. For instance, unsubstituted and fluoro-substituted compounds in certain series have shown the most potent and selective binding to the DAT. nih.gov

The introduction of 3-aminomethylpiperidine and 4-aminopiperidine (B84694) moieties in place of the piperazine (B1678402) ring of GBR 12935 led to compounds that, while preferentially inhibiting norepinephrine (B1679862) reuptake, retained binding selectivity for the DAT in some cases. acs.org One such compound, known as compound 6, exhibited a 14-fold higher ratio of dopamine reuptake inhibition to DAT binding inhibition. acs.org However, it did not effectively antagonize cocaine's inhibition of dopamine uptake. acs.org

Further modifications, such as the synthesis of ester analogs of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol, have yielded compounds with high affinity (Ki = 4.3–51 nM) and selectivity for DAT over other monoamine transporters. nih.govnih.gov Interestingly, while modest enantioselectivity was observed at the DAT for some chiral analogs, it was not a consistent finding across all derivatives. nih.govnih.gov The S-enantiomer of one series showed slightly higher affinity for the DAT. nih.gov

The inhibitory effect of β-phenethylamine (β-PEA) derivatives on dopamine reuptake has also been explored, revealing that the structure of the aromatic group, the length of the alkyl group, and the size of the alkylamine ring all influence inhibitory activity. nih.gov Docking simulations suggest that these compounds fit into a binding pocket within the human dopamine transporter (hDAT), interacting with key residues in transmembrane helices 1, 3, and 6. nih.gov

Table 1: Dopamine Transporter (DAT) Binding and Reuptake Inhibition of Selected this compound Derivatives and Related Compounds

| Compound/Analog Series | Key Findings | Reference |

|---|---|---|

| Analogs of GBR 12909 | Unsubstituted and fluoro-substituted compounds were most active and selective for DAT. | nih.gov |

| GBR 12935 Analogs | Modifications to the central diamine moiety influenced binding selectivity and potency of NE reuptake inhibition. | acs.org |

| Ester analogs of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol | Demonstrated high affinity (Ki = 4.3–51 nM) and selectivity for DAT. | nih.govnih.gov |

| β-Phenethylamine (β-PEA) Derivatives | Inhibitory effect on DA reuptake is influenced by the aromatic group, alkyl group length, and alkylamine ring size. | nih.gov |

| JHW 007 (Benztropine analog) | Displays high affinity for DAT and can block the effects of cocaine. | nih.gov |

The interaction of this compound derivatives with the serotonin (B10506) transporter (SERT) is complex, involving both direct binding and allosteric modulation. Several analogs of the potent dopamine transporter ligand 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine have been evaluated for their binding at both DAT and SERT. nih.gov These studies aim to generate compounds with optimal activity and selectivity.

Some derivatives, such as certain 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives, exhibit dual activity, with nanomolar affinity for both 5-HT1A receptors and the serotonin transporter. researchgate.net For example, 1-(benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol has a Ki of 76 nM for the serotonin transporter. researchgate.net

The concept of allosteric modulation of SERT by small molecules is well-established. nih.gov Certain antidepressants and even serotonin itself can act as allosteric modulators by slowing the dissociation of a radiolabeled ligand from the primary binding site (S1). nih.gov More recent research has identified distinct allosteric binding sites, termed S2, which can be further divided into subsites I and II. nih.gov The binding of ligands to these allosteric sites can influence the transporter's function. While direct evidence for allosteric modulation by this compound itself is not explicitly detailed in the provided context, the broader class of piperazine derivatives has been shown to interact with allosteric sites on SERT. researchgate.net

Research has also explored the interactions of this compound derivatives with the norepinephrine transporter (NET). Modifications to the core structure can significantly alter the selectivity profile of these compounds. For instance, incorporating 3-aminomethylpiperidine and 4-aminopiperidine moieties into the GBR 12935 scaffold resulted in compounds that preferentially inhibited norepinephrine reuptake. acs.org This indicates that the central diamine component of these molecules plays a critical role in determining their selectivity for NET over other monoamine transporters. acs.org

Ester analogs of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol were evaluated for their binding at DAT, SERT, and NET, with most demonstrating high selectivity for DAT. nih.govnih.gov This highlights the potential to fine-tune the selectivity of these compounds for specific monoamine transporters through chemical modification.

Neurotransmitter Receptors (e.g., Serotonin, Dopamine, Histamine (B1213489) H3, Muscarinic Acetylcholine (B1216132) Receptors)

The pharmacological profile of this compound derivatives extends beyond monoamine transporters to include a variety of neurotransmitter receptors. ijrrjournal.com

Serotonin Receptors: Certain piperazine derivatives have been identified as having dual action at 5-HT1A serotonin receptors and the serotonin transporter. researchgate.net For example, 1-(benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol displays a Ki of 86 nM for 5-HT1A receptors. researchgate.net Other piperazine compounds have shown anxiolytic and antidepressant-like effects, with evidence suggesting the involvement of the 5-HT1A receptor. nih.gov

Dopamine Receptors: While the primary focus has often been on the dopamine transporter, some piperazine derivatives also interact with dopamine receptors. The broader class of arylpiperazines has been investigated for binding to D2-D4 dopamine receptor subtypes. researchgate.net

Histamine H3 Receptors: A series of piperidine-based derivatives have been designed as dual-acting histamine H3 and sigma-1 receptor ligands. nih.gov The protonation state of the piperazine or piperidine (B6355638) moiety has been found to be a critical factor in determining affinity for sigma-1 receptors. nih.gov Other research has focused on 4-oxypiperidine ethers as ligands targeting both histamine H3 receptors and cholinesterases. nih.gov

Muscarinic Acetylcholine Receptors: The interaction of piperazine derivatives with muscarinic acetylcholine receptors has also been noted, although specific data for this compound is not extensively detailed in the provided results. ijrrjournal.comnih.gov

Other Receptors: The affinity of 1-(m-chlorophenyl)piperazine (mCPP), a related compound, has been tested across a panel of neurotransmitter receptors, showing equipotent affinity at various 5-HT receptor subtypes and alpha-2-adrenergic receptors. nih.gov Additionally, 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists. nih.gov

Sigma Receptors (σ1 and σ2) Binding Characteristics

Derivatives of this compound have shown significant binding affinity for sigma receptors, particularly the σ1 subtype. nih.gov

SA4503, a potent σ1 receptor agonist, is a derivative of 1-(phenethyl)-4-(3-phenylpropyl)piperazine. nih.gov Its fluoroethylated analog, [18F]FE-SA4503, also exhibits high and selective affinity for σ1 receptors (Ki = 8.0 nM) over σ2 receptors (Ki = 113.2 nM) in guinea pig brain homogenates. nih.gov This selectivity is comparable to that of SA4503 itself. nih.gov

Further research has led to the development of dual DAT/σ1 receptor ligands based on the structure of 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol. nih.govnih.gov While many of these compounds displayed high affinity for DAT, they also showed comparable binding affinities at σ1 receptors, with one analog exhibiting a 16-fold selectivity for DAT over σ1. nih.govnih.gov Interestingly, no enantioselectivity was observed at σ1 receptors for the chiral analogs tested. nih.govnih.gov

The N-phenylpropyl-N´-substituted piperazine ligands, including SA4503 and its analogs, have been shown to occupy σ1 receptors in the brain and can modulate the behavioral effects of stimulants like methamphetamine. nih.gov These ligands demonstrated similar potencies for σ1 receptor occupancy. nih.gov

Table 2: Sigma Receptor (σ1 and σ2) Binding Affinities of Selected this compound Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| [18F]FE-SA4503 | σ1 | 8.0 nM | nih.gov |

| σ2 | 113.2 nM | nih.gov | |

| SA4503 | σ1 | 4.6 nM | nih.gov |

| σ2 | 63.1 nM | nih.gov | |

| Ester analogs of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol | σ1 | Comparable to DAT affinity | nih.govnih.gov |

Enzyme Inhibition Profiles (e.g., HIV-1 Reverse Transcriptase, Trypanothione Reductase)

The ability of chemical compounds to selectively inhibit enzymes is a cornerstone of modern pharmacology. For derivatives of piperazine and related structures, research has explored their potential as inhibitors of critical enzymes in pathogens, such as HIV-1 Reverse Transcriptase (RT) and Trypanothione Reductase (TR).

HIV-1 Reverse Transcriptase (RT) Inhibition: HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. nih.gov It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of antiretroviral drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. mdpi.com While numerous classes of compounds act as NNRTIs, including nevirapine (B1678648) and efavirenz, specific inhibitory data for this compound derivatives against HIV-1 RT is not extensively detailed in the current body of literature. However, studies on related heterocyclic structures, such as piperidine-substituted triazine derivatives, have shown them to be highly potent inhibitors of wild-type HIV-1 and some resistant strains, with IC₅₀ values in the low nanomolar range. nih.gov These findings suggest that the piperidine/piperazine scaffold can be a valuable component in the design of novel NNRTIs.

Trypanothione Reductase (TR) Inhibition: Trypanothione reductase is an enzyme essential for the survival of trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for diseases like Chagas disease and leishmaniasis. nih.gov This enzyme is crucial for the parasite's defense against oxidative stress and is absent in humans, making it a prime target for drug development. nih.govmdpi.com Various chemical classes have been investigated as TR inhibitors. For instance, phenothiazines like thioridazine (B1682328) have been identified as potent, irreversible inhibitors of TR. nih.govnih.gov Research into other structures, such as 2-aminodiphenylsulfides, has also yielded mixed competitive TR inhibitors. capes.gov.br While these studies validate TR as a druggable target, specific inhibitory profiles for this compound derivatives are not prominently featured in available research.

| Enzyme Target | Inhibitor Class Example | Mechanism of Action | Reference |

| HIV-1 Reverse Transcriptase | Piperidine-substituted triazines | Allosteric inhibition of reverse transcriptase activity. | nih.gov |

| Trypanothione Reductase | Phenothiazines (e.g., Thioridazine) | Irreversible inhibition, disrupting parasite redox defense. | nih.govnih.gov |

Ion Channel Modulation (e.g., Kv1.3)

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability and signaling. The Kv1.3 channel, in particular, plays a significant role in the immune system, nervous system, and in the regulation of cell proliferation and apoptosis. nih.govnih.gov Its involvement in various pathological conditions has made it an attractive therapeutic target.

Modulation of the Kv1.3 channel can have profound physiological effects. For example, the channel's activity is finely tuned by post-translational modifications like phosphorylation, which can alter its gating properties. nih.gov Pharmacological inhibitors of Kv1.3 are being investigated for autoimmune diseases and cancer. One such example is the mitochondria-targeted inhibitor PAPTP, a chemical derivative that has been shown to selectively trigger apoptosis in chronic lymphocytic leukemia (CLL) cells, which express high levels of Kv1.3. nih.gov While the potential for small molecules to modulate Kv1.3 is clear, specific studies detailing the direct interaction and modulatory effects of this compound derivatives on the Kv1.3 channel are not available in the reviewed literature.

| Ion Channel | Modulator Example | Biological Effect | Reference |

| Kv1.3 | PAPTP | Triggers apoptosis in Kv1.3-expressing cancer cells. | nih.gov |

Cellular and Subcellular Mechanisms of Action

Understanding how a compound acts at the cellular and subcellular level is crucial for elucidating its therapeutic potential and mechanism of action.

Modulation of Neurotransmitter Dynamics in Synaptosomal Preparations

Synaptosomes are isolated nerve terminals that serve as a valuable in vitro model for studying neurotransmitter release, uptake, and metabolism. The modulation of these processes is a key mechanism for many centrally acting drugs. While direct studies on this compound are limited, research on related piperazine-containing compounds has demonstrated significant effects on neurotransmitter systems. For instance, various N-phenylpiperazine derivatives are known to interact with adrenergic and serotonergic pathways, which are critical for mood, cognition, and behavior.

Receptor/Transporter Occupancy and Functional Assays in Recombinant Cell Lines

To understand a compound's specific cellular targets, researchers use recombinant cell lines that express a single type of receptor or transporter. This allows for precise measurement of binding affinity and functional activity. Studies on substituted piperazine derivatives have revealed interactions with various receptors. For example, certain 3-substituted piperazine derivatives show moderate affinity and considerable selectivity for sigma-1 (σ₁) receptors, with Ki values around 181 nM. nih.gov Similarly, N-phenylpiperazine derivatives have been extensively studied for their interaction with α₁-adrenoceptors. rsc.org These studies highlight the versatility of the piperazine scaffold in targeting specific G-protein coupled receptors (GPCRs) and other binding sites.

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

| 3-Substituted Piperazine Derivatives | Sigma-1 (σ₁) Receptor | 181 nM | nih.gov |

| N-Phenylpiperazine Derivatives | α₁ₐ-Adrenoceptor | Varies (structure-dependent) | rsc.org |

Impact on Receptor Binding Kinetics and Thermodynamics

Beyond simple affinity (how tightly a drug binds), the kinetics (the rates of binding and unbinding) and thermodynamics (the energetic drivers of binding) of a drug-receptor interaction are increasingly recognized as critical determinants of its pharmacological effect. nih.gov A longer residence time at the target can lead to more sustained efficacy. nih.gov

Thermodynamic studies on the binding of nine N-phenylpiperazine derivatives to the α₁ₐ-adrenoceptor revealed that the interactions were primarily driven by electrostatic forces. rsc.org The binding process was characterized by negative changes in enthalpy (ΔH) and Gibbs free energy (ΔG), with a positive change in entropy (ΔS), indicating a favorable and spontaneous binding event. rsc.org This type of detailed analysis, while not available for this compound itself, demonstrates how the binding mechanisms of related piperazine compounds can be dissected.

| Thermodynamic Parameter | Observation for N-Phenylpiperazine Derivatives at α₁ₐ-Adrenoceptor | Implication | Reference |

| ΔG (Gibbs Free Energy) | Negative | Spontaneous binding process | rsc.org |

| ΔH (Enthalpy) | Negative | Enthalpically driven (favorable) interaction | rsc.org |

| ΔS (Entropy) | Positive | Increase in system disorder, contributing to binding | rsc.org |

Investigation of Potential Neuroprotective Mechanisms (e.g., Oxidative Stress Modulation)

Neurodegenerative diseases are often linked to cellular damage caused by oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. mdpi.comresearchgate.net Consequently, compounds that can modulate oxidative stress are of great interest for their potential neuroprotective effects.

While direct evidence for this compound is scarce, studies on other heterocyclic compounds have shown promise. For example, certain pyrrole (B145914) derivatives have demonstrated significant neuroprotective effects in models of oxidative stress by scavenging free radicals and protecting neuronal cells. researchgate.netnih.gov These compounds can reduce lipid peroxidation and preserve levels of endogenous antioxidants like glutathione (B108866) in isolated synaptosomes. researchgate.net These findings suggest that exploring the antioxidant and oxidative stress-modulating properties of novel piperazine derivatives could be a fruitful avenue for identifying new neuroprotective agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Phenylpropylpiperazine Derivatives

Influence of Phenylpropyl Side Chain Architecture on Biological Efficacy

The composition and arrangement of the phenylpropyl side chain are critical determinants of the biological effects of these piperazine (B1678402) compounds.

Effects of Positional and Stereochemical Isomers on Target Affinity

The spatial arrangement of substituents on the phenyl ring of phenylpropylpiperazine derivatives significantly impacts their interaction with biological targets. For instance, in a series of coumarin-piperazine derivatives, it was found that substituents in the ortho or meta positions of the phenyl ring on the piperazine moiety have a decisive effect on the affinity for 5-HT1A receptors, regardless of their chemical nature. nih.gov This highlights the importance of the substitution pattern on the aromatic ring for receptor binding.

Role of Aromatic Substituents (e.g., Amino, Fluoro, Hydroxyl, Methoxyl)

The introduction of various substituents onto the phenyl ring of phenylpropylpiperazine derivatives can dramatically alter their biological activity. The nature and position of these substituents influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity for different biological targets.

For example, in the development of CCR5 antagonists, modifications to the phenyl ring demonstrated a clear SAR. plos.org Replacing a fluoro-substituent with hydrogen or chlorine led to a 4- to 5-fold decrease in activity. plos.org A trifluoromethyl group resulted in a 15-fold loss of potency, while a p-isopropyl substitution caused an even more significant drop in activity. plos.org This indicates a high degree of sensitivity to the electronic and steric nature of the substituent at this position.

Similarly, in a series of 1,2-benzothiazine derivatives with a phenylpiperazine substituent, the presence of two chlorine atoms on the phenyl ring was found to be crucial for cytotoxic activity. nih.gov This dichlorophenylpiperazine derivative exhibited greater cytotoxicity than doxorubicin. nih.gov In contrast, derivatives with a fluorine or trifluoromethyl substituent showed a weaker effect. nih.gov

The table below summarizes the impact of different aromatic substituents on the biological activity of various phenylpropylpiperazine derivatives.

| Parent Compound/Series | Substituent | Effect on Biological Activity | Reference |

| CCR5 Antagonist | Hydrogen (for Fluoro) | 4-fold reduction in activity | plos.org |

| CCR5 Antagonist | Chlorine (for Fluoro) | 5-fold reduction in activity | plos.org |

| CCR5 Antagonist | Trifluoromethyl | 15-fold loss of potency | plos.org |

| CCR5 Antagonist | p-Isopropyl | Sharp decrease in potency | plos.org |

| 1,2-Benzothiazine Derivative | 3,4-Dichlorophenyl | Enhanced cytotoxic activity | nih.gov |

| 1,2-Benzothiazine Derivative | 4-Fluorophenyl | Weaker cytotoxic effect | nih.gov |

| 1,2-Benzothiazine Derivative | 3-Trifluoromethylphenyl | Weaker cytotoxic effect | nih.gov |

| Coumarin-piperazine derivative | Fluoro or Methoxy (B1213986) on phenyl ring | Significant reduction in activity | nih.gov |

Impact of Chain Length and Rigidity on Binding Conformation

The length and flexibility of the linker connecting the phenyl ring and the piperazine core are critical for optimal interaction with the biological target. Studies on coumarin-piperazine derivatives investigated the effect of varying the alkyl chain length from three to five carbon atoms. nih.gov It was demonstrated that compounds with a four-carbon linker exhibited the highest affinity. nih.gov This suggests that a specific distance and conformational flexibility are required to position the pharmacophoric groups correctly within the binding site.

In another study on piperazine derivatives targeting opioid receptors, modifying the length and flexibility of the side chain significantly improved binding affinity at both mu and delta opioid receptors. ijrrjournal.com Specifically, a four-carbon chain was found to be optimal for activity when the amide fragment is a heteroaryl group. ijrrjournal.com These findings underscore the importance of optimizing the linker to achieve the desired biological activity.

Modulation of Biological Activity through Piperazine Core Modifications

The piperazine core itself is a key pharmacophoric element that can be modified to modulate biological activity and selectivity.

Effects of Nitrogen Substituents on Receptor/Transporter Selectivity

Substituents on the nitrogen atoms of the piperazine ring can have a profound impact on the compound's selectivity for different receptors and transporters. The piperazine scaffold is recognized as a privileged structure in drug discovery due in part to the ease with which its nitrogen atoms can be functionalized. nih.govtandfonline.com The N-1 and N-4 positions offer opportunities to introduce a variety of chemical groups that can influence the molecule's interaction with its biological target.

For instance, in a series of N-substituted piperazines designed as dual inhibitors of serotonin (B10506) and noradrenaline reuptake, the nature of the N-substituent was critical for activity and selectivity. nih.gov Similarly, in a study on acaricidal phenylpiperazine derivatives, a variety of substituents on the piperazine nitrogen did not significantly alter activity at a certain concentration, with even a simple methyl group showing potent effects. researchgate.net This indicates that for some targets, the N-substituent may play a more subtle role in modulating activity.

The table below illustrates the effects of different nitrogen substituents on the selectivity of piperazine derivatives.

| Compound Series | Nitrogen Substituent | Effect on Selectivity/Activity | Reference |

| Serotonin/Noradrenaline Reuptake Inhibitors | Varied N-substituents | Critical for activity and selectivity | nih.gov |

| Acaricidal Phenylpiperazines | Methyl | Potent activity | researchgate.net |

| Coumarin-piperazine derivatives | -H, benzyl, or -SO2-2-thiophene | Decreased activity compared to Boc | nih.gov |

Bioisosteric Replacement of the Piperazine Ring on Ligand-Target Interactions

Bioisosteric replacement of the piperazine ring with other cyclic diamines or related structures is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. enamine.netenamine.netblumberginstitute.org The goal is to mimic the key interactions of the piperazine moiety while potentially introducing beneficial new properties.

In the development of σ2 receptor ligands, replacing the piperazine moiety with various diazaspiroalkanes, a bridged 2,5-diazabicyclo[2.2.1]heptane, a 1,4-diazepine, or a 3-aminoazetidine analog resulted in compounds with nanomolar affinities for the target. nih.gov Computational studies revealed that hydrogen bond interactions with specific amino acid residues were crucial for high binding affinity. nih.gov

However, bioisosteric replacement does not always lead to improved activity. In the same study, replacing the piperazine with diazaspiroalkanes and a fused octahydropyrrolo[3,4-b]pyrrole (B1600083) ring system resulted in a loss of affinity for the σ2 receptor. nih.gov This highlights the nuanced nature of bioisosteric replacements and the importance of the specific structural context.

The following table provides examples of bioisosteric replacements for the piperazine ring and their impact on biological activity.

| Original Scaffold | Bioisosteric Replacement | Effect on Biological Activity | Reference |

| Piperazine in σ2 Receptor Ligand | 2,5-diazabicyclo[2.2.1]heptane | Nanomolar affinity | nih.gov |

| Piperazine in σ2 Receptor Ligand | 1,4-diazepine | Nanomolar affinity | nih.gov |

| Piperazine in σ2 Receptor Ligand | 3-aminoazetidine analog | Nanomolar affinity | nih.gov |

| Piperazine in σ2 Receptor Ligand | Diazaspiroalkanes | Loss in affinity | nih.gov |

| Piperazine in σ2 Receptor Ligand | Octahydropyrrolo[3,4-b]pyrrole | Loss in affinity | nih.gov |

| Piperazine in coumarin (B35378) derivative | Morpholine or primary aliphatic amine | Loss of inhibitory activity | nih.gov |

Conformational Analysis of the Piperazine Ring and its Impact on Binding

Infrared spectral analysis and dipole moment measurements have indicated that the N-H group on a piperazine ring generally shows a preference for the equatorial position, similar to what is observed in piperidine (B6355638). rsc.org This preference is a key factor in determining the most stable conformation of the molecule in solution. However, the energetic barrier for ring inversion is relatively low, allowing the piperazine ring to adopt alternative conformations, such as a boat or twist-boat form, upon binding to a receptor. This conformational adaptability can be a critical determinant of binding affinity and biological activity. nih.gov

For instance, in the context of designing inhibitors for the HIV-1 gp120 envelope protein, the flexibility of piperazine derivatives has been shown to be more significant than previously assumed. nih.gov Molecular dynamics simulations have revealed that these molecules can adapt their conformation to optimize interactions within the binding site, highlighting the importance of considering molecular flexibility in drug design. nih.gov The phenylpropyl substituent at the N4 position and the amine group at the N1 position of 4-(3-phenylpropyl)piperazin-1-amine will influence the conformational equilibrium of the piperazine ring, and in turn, how the molecule presents its key pharmacophoric features to a target protein.

The following table summarizes the general conformational preferences of substituents on a piperazine ring:

| Substituent Position | Preferred Orientation | Rationale |

| N-H | Equatorial | Minimizes steric interactions. |

| Large Substituents | Equatorial | Reduces 1,3-diaxial interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics tools have become indispensable in modern drug discovery, offering a means to predict the biological activity of compounds based on their physicochemical properties and structural features. researchgate.net These computational models can significantly reduce the time and cost associated with synthesizing and testing new molecules. researchgate.netd-nb.info

Predictive QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors can encompass a wide range of properties, including electronic, steric, and hydrophobic parameters. For phenylpiperazine derivatives, QSAR models have been successfully developed to predict their activity against various targets, such as cancer cell lines and enzymes. d-nb.infonih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a QSAR study on a series of phenylpiperazine derivatives targeting the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A) revealed that the position and physicochemical character of substituents on the aromatic ring were critical for their biological response. nih.gov The developed QSAR models provided a comprehensive understanding of the SAR for this class of compounds. nih.gov While a specific QSAR model for this compound is not detailed in the literature, the principles from studies on analogous compounds can guide the design of new derivatives with desired activities.

The table below illustrates the types of descriptors often used in QSAR studies of piperazine derivatives:

| Descriptor Class | Examples |

| Electronic | Dipole moment, Partial charges |

| Steric | Molecular volume, Surface area |

| Hydrophobic | LogP, Molar refractivity |

| Topological | Connectivity indices, Shape indices |

In the process of lead optimization, it is not only the absolute potency of a compound that is important but also its efficiency in achieving that potency. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to assess the quality of a drug candidate. researchgate.netnih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). nih.gov A higher LE value indicates that the molecule is more efficient at binding to its target on a per-atom basis. The formula for LE is: LE = - (ΔG) / N where ΔG is the binding free energy and N is the number of non-hydrogen atoms.

Lipophilic Ligand Efficiency (LLE): LLE, also referred to as lipophilic efficiency (LipE), assesses how effectively a compound's lipophilicity contributes to its potency. nih.govresearchgate.net It is calculated as the difference between the negative logarithm of the potency (e.g., pIC50) and the logarithm of the partition coefficient (logP). nih.govimc.ac.at LLE = pIC50 - logP

High lipophilicity can often lead to undesirable properties such as poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net Therefore, a key goal in drug design is to increase potency without a concomitant increase in lipophilicity, which is reflected in a higher LLE value. researchgate.net For P-glycoprotein inhibitors, it has been observed that while lipophilicity plays a dominant role, many potent inhibitors have LipE values below the generally accepted optimal threshold for clinical candidates. nih.govimc.ac.at

The following table provides a general guide to interpreting LE and LLE values in drug design:

| Metric | Favorable Range | Implication |

| Ligand Efficiency (LE) | > 0.3 | Indicates efficient binding per atom. |

| Lipophilic Ligand Efficiency (LLE) | 5 - 7 | Optimal balance of potency and lipophilicity. |

Computational and Theoretical Chemistry Applications in Phenylpropylpiperazine Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions that drive the biological activity of phenylpropylpiperazine derivatives.

Research on various phenylpropylpiperazine derivatives has utilized molecular docking to elucidate their binding modes with specific biological targets. For instance, in the study of novel piperazine (B1678402) derivatives, molecular docking has been employed to evaluate their inhibitory effects on enzymes like Kalirin-7 and monoamine oxidase B. research-nexus.net These studies help in identifying key amino acid residues within the binding site that interact with the ligand. The interactions can include hydrogen bonds, hydrophobic interactions, and salt bridges, which are critical for the stability of the ligand-protein complex. researchgate.net

In the context of designing dopaminergic ligands, docking analysis of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines with the dopamine (B1211576) D2 receptor (D2 DAR) has proposed potential binding orientations. One stable conformation involves a salt bridge between the piperidine (B6355638) moiety of the ligand and Asp114 of the D2 DAR. nih.gov Similarly, docking studies of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety have shown interactions with DNA and topoisomerase II, with the phenylpiperazine part sliding between nucleic acid bases and forming π-π stacking interactions. nih.gov

The accuracy of these predictions is often validated by comparing the calculated binding modes with experimental data when available. The insights gained from molecular docking are instrumental in structure-activity relationship (SAR) studies, guiding the modification of the phenylpropylpiperazine scaffold to enhance binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time.

MD simulations have been successfully applied to study phenyl-piperazine scaffolds as potential inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent DEAD-box helicase. These simulations can recreate the opening and closing of the helicase upon ATP binding and have demonstrated stable binding of phenyl-piperazine compounds in the nucleotide-binding site. nih.gov The simulations revealed key interactions with residues such as Lys54, Gln60, Glu244, and Arg368, mimicking the binding of ATP. nih.gov

For dopaminergic ligands, MD simulations have been performed on active compounds to establish their mode of interaction with the D2 dopamine receptor, confirming the stability of the proposed docking poses. nih.gov These simulations can track the interdomain distances and the stability of salt bridges and other key interactions over the course of the simulation, providing a more robust understanding of the binding event. nih.gov

Furthermore, MD simulations are used to explore the intrinsic conformational propensities of molecules. nih.gov For flexible molecules like those in the phenylpropylpiperazine class, understanding their preferred conformations in solution is crucial for designing compounds that can readily adopt the bioactive conformation required for binding to their target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. jksus.orgjddtonline.info These methods are used to calculate various molecular properties that are not easily accessible through experimental techniques.

For piperazine derivatives, DFT calculations have been used to optimize molecular geometries and have shown a strong correlation between calculated and experimental bond lengths and angles. research-nexus.netjksus.org These studies often employ functionals like B3LYP-D and WB97XD to achieve high accuracy. research-nexus.netjksus.org

Analyses such as Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) are used to study intramolecular and intermolecular interactions, including hydrogen bonds and electronic exchanges between donor and acceptor orbitals. research-nexus.netjksus.orgqu.edu.qa The molecular electrostatic potential (MEP) can be calculated to identify electrophilic and nucleophilic sites, which are crucial for understanding reactivity and intermolecular interactions. research-nexus.netjddtonline.info

The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. jddtonline.info For instance, a smaller energy gap suggests that the molecule is more reactive. jddtonline.info These quantum chemical descriptors help in predicting the reactivity and metabolic stability of new drug candidates. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target protein's binding site (structure-based). mdpi.comnih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential hit compounds with diverse chemical scaffolds. nih.govmdpi.comnih.gov This approach is particularly useful when the 3D structure of the target protein is unknown. mdpi.com

For phenylpropylpiperazine research, a pharmacophore model could be developed based on the structure of 4-(3-Phenylpropyl)piperazin-1-amine or other active analogs. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov Virtual screening using such a model could lead to the discovery of new chemical entities that possess the desired biological activity but have a different core structure, a process known as scaffold hopping. nih.gov The identified hits can then be subjected to further biological evaluation and optimization. rsc.org

Chemometric Studies on Selectivity (e.g., using Grid Independent Descriptors)

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In drug discovery, chemometric techniques are employed to build quantitative structure-activity relationship (QSAR) models that correlate the chemical structure of compounds with their biological activity.

Grid-Independent Descriptors (GRIND) are a type of 3D molecular descriptor used in chemometric studies to develop QSAR models. nih.gov These descriptors are derived from the molecular interaction fields and encode information about the shape and pharmacophoric features of a molecule in a way that is independent of its alignment. nih.gov

Advanced Analytical Methodologies for Characterization and Elucidation of Phenylpropylpiperazine Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for determining the precise molecular structure of phenylpropylpiperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, 1-(4-bromophenyl)piperazine, signals corresponding to the aliphatic protons of the piperazine (B1678402) ring and the aromatic protons of the phenyl ring are observed. nih.gov Specifically, the piperazine ring protons typically appear as multiplets in the aliphatic region, while the aromatic protons produce signals in the downfield region of the spectrum. The substitution pattern on the phenyl ring can be confirmed by the splitting patterns and coupling constants of these aromatic signals. nih.gov For instance, a para-substituted phenyl ring exhibits a characteristic AA'BB' spin-spin coupling pattern. nih.gov Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms present in the molecule, with distinct signals for the piperazine and aromatic ring carbons. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique is invaluable for confirming the molecular formula of a synthesized compound and identifying its fragments. For phenylpropylpiperazine derivatives, HRMS can definitively confirm the presence and nature of substituents on the phenyl ring. nih.gov

Below is an interactive table summarizing typical NMR data for a phenylpropylpiperazine scaffold.

| Nucleus | Chemical Shift Range (ppm) | Description |

| ¹H | 2.5 - 3.5 | Protons on the piperazine ring |

| ¹H | 1.8 - 2.2 | Protons on the propyl chain |

| ¹H | 7.1 - 7.4 | Protons on the phenyl ring |

| ¹³C | 45 - 55 | Carbons of the piperazine ring |

| ¹³C | 20 - 40 | Carbons of the propyl chain |

| ¹³C | 125 - 145 | Carbons of the phenyl ring |

Chromatographic Separation and Purification Methods (e.g., HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing and purifying phenylpropylpiperazine derivatives.

A validated Reversed-Phase HPLC (RP-HPLC) method can be used for the determination or purity evaluation of these compounds. nih.gov In a typical setup, the compound is chromatographed on an octadecyl (C18) column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. nih.govresearchgate.net Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions. Method validation ensures the selectivity, precision, accuracy, and linearity of the analytical procedure. nih.gov For preparative purposes, the collected fractions corresponding to the desired compound can be isolated to obtain a highly purified sample. nih.gov

The following table outlines a typical HPLC method for the analysis of a phenylpropylpiperazine derivative.

| Parameter | Condition |

| Column | Octadecyl (C18) |

| Mobile Phase | Acetonitrile/Phosphate Buffer |

| Detection | UV at 239 nm |

| Internal Standard | Phenacetin |

X-ray Crystallography for Ligand-Target Complex Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method is not only used to determine the structure of the compound itself but is also invaluable for elucidating the binding mode of a ligand within the active site of its biological target, such as a receptor or enzyme. mdpi.com

By obtaining a crystal of the ligand-target complex, researchers can visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and selectivity of the compound. mdpi.com For instance, the crystal structure of aripiprazole, an arylpiperazine derivative, reveals a chair conformation for the piperazine ring in all its polymorphic forms. mdpi.com The study of such crystal structures provides critical insights for structure-based drug design, enabling the rational optimization of lead compounds to improve their pharmacological properties. The conformation of the molecule in the solid state is determined by intermolecular forces and the packing within the crystal lattice. mdpi.com

Development and Optimization of Radioligand Binding Assays

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction of a ligand with its receptor. These assays utilize a radiolabeled form of a ligand to measure its binding affinity (Ki) to a specific receptor.

The development of a radioligand binding assay involves synthesizing a radiolabeled version of the compound of interest or a related analog. For example, [¹⁸F]FE-SA4503, a derivative of a phenylpropylpiperazine, has been developed as a radioligand for positron emission tomography (PET) imaging of sigma (σ) receptors. nih.gov The assay typically involves incubating the radioligand with a tissue preparation containing the target receptor (e.g., rat brain homogenates) in the presence of varying concentrations of the unlabeled test compound. nih.gov By measuring the displacement of the radioligand by the test compound, the binding affinity of the test compound can be determined. nih.gov These assays are crucial for characterizing the pharmacological profile of new compounds and for screening libraries of molecules to identify potent and selective ligands for a particular receptor target. nih.gov

The table below summarizes key parameters in a radioligand binding assay.

| Parameter | Description |

| Radioligand | A radioactively labeled compound (e.g., with ³H or ¹⁸F) |

| Tissue Preparation | A source of the target receptor (e.g., brain tissue homogenate) |

| Incubation | The radioligand, tissue, and test compound are mixed and allowed to reach equilibrium |

| Separation | Bound and free radioligand are separated (e.g., by filtration) |

| Detection | The amount of bound radioactivity is measured |

| Data Analysis | Calculation of binding affinity (Ki) values |

Applications of 4 3 Phenylpropyl Piperazin 1 Amine and Its Derivatives As Research Probes and Chemical Leads

Development of Highly Selective Pharmacological Probes for Neurotransmitter Systems

Derivatives of 4-(3-phenylpropyl)piperazin-1-amine are pivotal in creating highly selective pharmacological probes for studying neurotransmitter systems. These probes are essential for isolating and understanding the function of specific biological targets within the complex environment of the central nervous system. libretexts.orgmedicalnewstoday.com Researchers have synthesized and evaluated analogues for their binding affinity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

One study focused on creating ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol, a compound derived from the 4-(3-phenylpropyl)piperazine core. nih.gov The goal was to develop dual-action ligands targeting both the DAT and sigma-1 (σ1) receptors. Most of the synthesized compounds in this series demonstrated high affinity for the DAT, with Ki values ranging from 4.3 to 51 nM, and showed significant selectivity for the DAT over SERT and NET. nih.gov This selectivity is crucial for probes intended to investigate the specific roles of the dopamine system without the confounding effects of interacting with other monoamine transporters. nih.gov

The development of such selective compounds provides researchers with powerful tools to explore the distinct functions of neurotransmitter transporters and receptors. libretexts.orgnih.gov

Table 1: Binding Affinity of Selected Ester Analogues at Monoamine Transporters

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Source |

|---|---|---|---|---|

| Analog 2a | 4.3 | 148 | 260 | nih.gov |

| Analog 2b | 7.8 | 350 | 450 | nih.gov |

| Analog 2c | 15 | 560 | 830 | nih.gov |

| Analog 2d | 51 | >1000 | >1000 | nih.gov |

Use as Intermediate Compounds in the Synthesis of Complex Chemical Entities

The piperazine (B1678402) ring is a common structural element in many biologically active molecules, and this compound serves as a versatile intermediate in their synthesis. nih.govorganic-chemistry.org An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. The utility of piperazine derivatives as synthetic intermediates is widespread, from antiviral to antifungal agents. nih.govgoogle.comgoogle.com

For instance, arylpiperazine moieties are found in several anti-HIV-1 agents like Atevirdine and Vicriviroc. nih.gov The general synthetic strategy often involves condensing an N-substituted piperazine derivative with other chemical fragments to build a more complex final molecule. nih.gov A typical synthetic pathway might involve the reaction of a piperazine derivative with an alkyl halide, which is then condensed with another amine or cyclic structure to yield the target compound. nih.gov

Furthermore, 1-acetyl-4-(4-hydroxyphenyl)piperazine, a related piperazine derivative, is a key intermediate in the synthesis of Ketoconazole, a broad-spectrum antifungal medicine. google.com The synthesis of this intermediate itself can be optimized by reacting 4-hydroxyphenyl piperazine dihydrobromide with acetic anhydride (B1165640) in an alcohol-water solution, a process that improves yield and purity. google.com These examples highlight the role of piperazine-containing compounds as foundational building blocks for constructing complex and medicinally relevant molecules. organic-chemistry.orggoogle.com

Exploration as Lead Compounds for Novel Ligand Discovery

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and requires modification to improve its properties. The this compound scaffold has proven to be a fruitful starting point for the discovery of novel ligands targeting various receptors and enzymes. nih.govnih.gov

In one line of research, derivatives were explored as potential treatments for autoimmune diseases by targeting phosphoinositide 3-kinase delta (PI3Kδ). nih.gov Researchers identified 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govorganic-chemistry.orgnih.govtriazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. nih.gov Starting from the core piperazine structure, modifications led to a lead compound that was not only potent and selective but also orally bioavailable and effective in a preclinical mouse model. nih.gov

In another example, derivatives were investigated as potential medications for cocaine abuse. nih.gov The hydroxylated analogue, JJC 2-010, demonstrated high affinity and selectivity for the DAT over SERT and NET. nih.gov This compound served as the template, or lead compound, for a new generation of molecules designed to have dual activity at both the DAT and σ1 receptors, providing a novel approach for medication discovery in this area. nih.gov

Tools for Investigating Neurotransmitter Hypotheses and Receptor Function